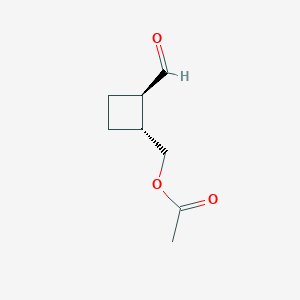

((1R,2R)-2-formylcyclobutyl)methyl acetate

Description

Contextualization within Chiral Cyclobutane (B1203170) Chemistry

Chiral cyclobutanes are integral components of numerous biologically active molecules. Their constrained four-membered ring system imparts specific conformational properties that can be crucial for molecular recognition and biological activity. The synthesis of enantiomerically pure cyclobutanes, however, presents a formidable challenge due to the inherent ring strain and the often-difficult stereocontrol during their formation. nih.gov

Historically, methods such as [2+2] cycloadditions, ring contractions of larger rings like pyrrolidines, and the chiral resolution of racemic mixtures have been employed to access these valuable structures. The compound ((1R,2R)-2-formylcyclobutyl)methyl acetate (B1210297), with its defined cis-relationship between the formyl and methyl acetate-bearing substituents, represents a product of such stereoselective synthetic efforts. Its existence is predicated on the ability to control the stereochemistry of two adjacent stereocenters on the cyclobutane core.

Strategic Significance as a Stereodefined Building Block

The utility of ((1R,2R)-2-formylcyclobutyl)methyl acetate as a synthetic building block stems from the orthogonal reactivity of its functional groups. The aldehyde group is a versatile handle for a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and reductive aminations. These transformations allow for the introduction of diverse side chains and the construction of more complex carbon skeletons.

Simultaneously, the methyl acetate group serves as a protected primary alcohol. This protecting group strategy is crucial in multistep syntheses, preventing the unwanted reaction of the hydroxyl group while the aldehyde is being manipulated. At a later synthetic stage, the acetate can be readily hydrolyzed to unveil the primary alcohol for further functionalization, such as oxidation, esterification, or conversion to a leaving group. This dual functionality, coupled with the fixed stereochemistry of the cyclobutane ring, makes this compound a powerful intermediate for the synthesis of target molecules where the cyclobutane moiety is a key structural element. Chiral aldehydes, in general, are highly valued as building blocks for the synthesis of biologically active compounds. nih.govresearchgate.net

Overview of Academic Research Foci and Methodologies

While specific research articles focusing exclusively on this compound are not prominent, its synthesis and use can be inferred from established methodologies in organic chemistry. A logical and common synthetic route to this compound would involve the oxidation of its corresponding primary alcohol precursor, ((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl acetate. achemblock.com This precursor, which has a documented presence in chemical supplier databases, possesses the requisite stereochemistry.

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, and a variety of reagents and conditions can be employed to achieve this selectively. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are typically used to minimize over-oxidation to the carboxylic acid.

Research in this area would likely focus on the optimization of this oxidation step and the subsequent application of the resulting aldehyde in stereoselective reactions. The development of efficient and scalable syntheses of the alcohol precursor is also a relevant area of academic inquiry, potentially involving asymmetric catalysis or biocatalysis to set the initial stereocenters.

Chemical Data

The following tables provide key chemical data for this compound and its immediate precursor. Data for the target compound is projected based on its structure and the data of its precursor, as it is not widely cataloged.

Table 1: Properties of ((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl acetate

| Property | Value |

| CAS Number | 2126143-01-7 achemblock.com |

| Molecular Formula | C₈H₁₄O₃ achemblock.com |

| Molecular Weight | 158.19 g/mol |

| Appearance | Likely a colorless oil |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Purity | Typically >95% from commercial suppliers achemblock.com |

Table 2: Projected Properties of this compound

| Property | Value |

| CAS Number | Not assigned |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Expected to be similar to or slightly lower than the alcohol precursor |

| Reactivity | Aldehyde group susceptible to nucleophilic attack and oxidation |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

[(1R,2R)-2-formylcyclobutyl]methyl acetate |

InChI |

InChI=1S/C8H12O3/c1-6(10)11-5-8-3-2-7(8)4-9/h4,7-8H,2-3,5H2,1H3/t7-,8-/m0/s1 |

InChI Key |

OYQHJCMXKSAHIL-YUMQZZPRSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1CC[C@H]1C=O |

Canonical SMILES |

CC(=O)OCC1CCC1C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r,2r 2 Formylcyclobutyl Methyl Acetate

Stereoselective Construction of the Cyclobutyl Ring System

The formation of the cyclobutane (B1203170) ring with the desired (1R,2R) stereochemistry is the foundational challenge in the synthesis of the target compound. This requires methods that can establish two contiguous stereocenters on a four-membered ring with high fidelity.

Enantioselective Routes to Substituted Cyclobutyl Precursors

Achieving the specific enantiomeric form of the cyclobutyl core is paramount. Modern organic synthesis offers several powerful strategies to access enantiopure cyclobutane derivatives. nih.gov These methods are designed to create the chiral scaffold that will be later functionalized.

Prominent enantioselective methods include:

Asymmetric [2+2] Cycloadditions: This is a cornerstone of cyclobutane synthesis. Organocatalysis and transition-metal catalysis are frequently employed to facilitate the cycloaddition of ketenes, alkenes, or other suitable partners in a way that favors one enantiomer over the other. mdpi.com For instance, chiral catalysts can mediate the reaction of alkenes with enals to form chiral cyclobutanes with high enantiomeric excess. mdpi.com Photocatalysis using chiral templates has also emerged as a powerful tool for these transformations. mdpi.com

Biocatalytic Resolution: Enzymes, particularly lipases, can be used to resolve racemic mixtures of cyclobutane intermediates. mdpi.com For example, a racemic mixture of cyclobutanol (B46151) derivatives can be selectively acylated by an enzyme, leaving one enantiomer of the alcohol unreacted and in high enantiopure form. mdpi.com This method is valued for its high selectivity and environmentally benign conditions.

Desymmetrization: Starting from a symmetrical, achiral cyclobutane precursor, a chiral catalyst can selectively functionalize one of two identical functional groups, thereby introducing chirality and creating a valuable chiral intermediate. mdpi.com

Conjugate Addition: Chiral copper-catalyzed conjugate addition to cyclobutenones is another effective strategy. This method allows for the introduction of a substituent at the 3-position of the ring with high enantioselectivity, creating a chiral cyclobutanone (B123998) that can be further elaborated. nih.gov

The following table summarizes key findings in the enantioselective synthesis of cyclobutyl precursors.

Table 1: Enantioselective Strategies for Cyclobutyl Precursor Synthesis| Method | Description | Key Features | Typical Results |

|---|---|---|---|

| Organocatalyzed [2+2] Cycloaddition | Uses small organic molecules as catalysts to control the stereochemical outcome of the cycloaddition between two prochiral substrates. mdpi.com | Metal-free, often proceeds with high stereocontrol. | High diastereomeric ratio (dr) and enantiomeric excess (ee). mdpi.comnih.gov |

| Biocatalytic Resolution | Employs enzymes (e.g., Porcine Pancreatic Lipase) to selectively react with one enantiomer in a racemic mixture. mdpi.com | High enantioselectivity, mild reaction conditions. | Optically pure esters and alcohols can be isolated. mdpi.com |

| Copper-Catalyzed Conjugate Addition | Involves the 1,4-addition of a nucleophile to a cyclobutenone, catalyzed by a chiral copper complex. nih.gov | Generates chiral cyclobutenes with high enantiocontrol. | Products obtained with high yields and up to >99% ee. nih.govnih.gov |

| Rhodium-Catalyzed Asymmetric Arylation | Arylation of cyclobutenes using a chiral rhodium/diene catalyst system. nih.gov | Highly diastereo- and enantioselective. nih.gov | Efficient synthesis of chiral cyclobutanes. nih.gov |

Diastereocontrol in Cyclobutane Ring Formation

Once an enantioselective approach is established, controlling the relative stereochemistry of the substituents (diastereocontrol) is the next critical step. For ((1R,2R)-2-formylcyclobutyl)methyl acetate (B1210297), a cis or trans relationship between the forming functional groups must be selectively achieved.

Key strategies for diastereocontrol include:

Substrate-Controlled Cycloadditions: The existing stereochemistry in a chiral reactant can direct the approach of the second reactant, leading to the preferential formation of one diastereomer. The Woodward-Hoffmann rules provide a theoretical framework for predicting the stereochemical outcome of pericyclic reactions like thermal and photochemical [2+2] cycloadditions. wikipedia.org

Catalyst-Controlled Reactions: The choice of catalyst and its ligand framework can dramatically influence the diastereoselectivity. For example, in rhodium-catalyzed C-H functionalization, different catalysts can lead to either cis-1,3 or trans-1,3 disubstituted products from the same starting material. nih.govnih.gov

Ring Contraction: A novel and highly stereoselective method involves the contraction of readily accessible pyrrolidine (B122466) rings. This process, mediated by iodonitrene chemistry, proceeds with a "memory of chirality," transferring the stereochemistry of the starting pyrrolidine to the resulting cyclobutane with exceptional control. nih.govacs.org

Strain-Release Ring-Opening: Ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs) with nucleophiles offers another pathway. Silver-π-acid catalysis, for instance, enables the highly diastereoselective synthesis of 1,3-difunctionalized cyclobutanes. nih.govrsc.org This method can provide access to specific diastereomers by controlling the reaction conditions. nih.gov

Installation and Derivatization of Formyl and Methyl Acetate Moieties

With the stereochemically defined cyclobutyl core in hand, the next phase of the synthesis is the precise installation of the formyl and methyl acetate functional groups. This often involves the functionalization of a pre-existing group on the cyclobutane ring.

Regioselective Functionalization of the Cyclobutyl Core

Regioselectivity refers to the control of which position on the cyclobutane ring is functionalized. C–H functionalization has emerged as a powerful strategy, allowing for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. baranlab.org

In the context of cyclobutane synthesis, palladium-catalyzed C-H functionalization using directing groups is particularly relevant. acs.org An amide or other coordinating group can be temporarily installed on the molecule to direct the metal catalyst to a specific C-H bond, enabling its selective arylation, olefination, or other transformations. acs.orgrsc.org This approach allows for the sequential and controlled installation of different substituents on the cyclobutane ring, which is crucial for building up the complexity of the target molecule. acs.org

Methodologies for Introducing the Formyl Group

The formyl group is a versatile functional group that is often introduced through the oxidation of a primary alcohol or the reduction of a carboxylic acid or ester. tcichemicals.comwikipedia.orgtcichemicals.com Given the structure of the target molecule, the most direct route involves the oxidation of a diol precursor where one alcohol has been selectively protected or converted to the methyl acetate. The precursor, ((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl acetate, is a primary alcohol and is commercially available, making its oxidation a key final step. achemblock.com

The oxidation of a primary alcohol to an aldehyde requires mild and selective reagents to avoid over-oxidation to the carboxylic acid. libretexts.orgyoutube.comyoutube.com

Several modern oxidation methods are suitable for this transformation:

Hypervalent Iodine Reagents: Reagents like iodosobenzene (B1197198) diacetate (IBD), also known as phenyliodonium (B1259483) diacetate (PIDA), and Dess-Martin periodinane (DMP) are highly effective for this purpose. libretexts.orgyoutube.comresearchgate.netorganic-chemistry.org The oxidation of primary alcohols with IBD is often catalyzed by 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). orgsyn.org This system is known for its high selectivity for primary alcohols, even in the presence of other oxidizable groups, and its mild, metal-free conditions. orgsyn.orgnih.gov

Pyridinium (B92312) Chlorochromate (PCC): PCC is a classic reagent that selectively oxidizes primary alcohols to aldehydes. libretexts.org However, due to concerns about chromium toxicity, it is often replaced by alternatives like DMP. libretexts.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine (B128534). It is highly effective but requires anhydrous conditions. nih.gov

The oxidation of ((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl acetate achemblock.com to the final product ((1R,2R)-2-formylcyclobutyl)methyl acetate is a critical transformation. The use of a TEMPO/IBD system represents a robust and selective choice for this step. orgsyn.org

The following table details common reagents for the selective oxidation of primary alcohols to aldehydes.

Table 2: Reagents for Selective Oxidation of Primary Alcohols to Aldehydes| Reagent System | Description | Advantages | Disadvantages |

|---|---|---|---|

| Iodobenzene Diacetate (IBD) / TEMPO | A hypervalent iodine(III) reagent used with a catalytic amount of the stable nitroxyl (B88944) radical TEMPO. orgsyn.org | High selectivity for primary alcohols, mild conditions, avoids heavy metals. orgsyn.org | Stoichiometric use of the iodine reagent. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine(V) reagent. libretexts.org | High yields, mild, non-acidic conditions, operational simplicity. libretexts.org | Reagent can be explosive upon heating and is relatively expensive. youtube.com |

| Pyridinium Chlorochromate (PCC) | A complex of chromium trioxide with pyridine (B92270) and HCl. libretexts.org | Stops the oxidation at the aldehyde stage. libretexts.org | Chromium-based reagent (toxicity concerns), requires careful handling. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Uses activated dimethyl sulfoxide (DMSO) as the oxidant. nih.gov | High yields, applicable to a wide range of substrates. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |

Esterification and Transesterification Protocols

The introduction of the methyl acetate moiety is a crucial step in the synthesis of the target compound. This can be achieved through classical esterification of a corresponding hydroxymethyl group or via transesterification.

Esterification of a primary alcohol, such as a suitable (1R,2R)-2-(hydroxymethyl)cyclobutane derivative, with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine is a standard approach. The reaction typically proceeds under mild conditions with high yields. Microwave-assisted esterification, which can significantly reduce reaction times and improve yields, has been demonstrated for the synthesis of methyl acetate from acetic acid and methanol (B129727). acs.org While not specific to this complex cyclobutane, the principles are transferable.

Transesterification offers an alternative route, often catalyzed by acids or bases. For instance, refluxing an alcohol in ethyl acetate with a catalyst can efficiently yield the corresponding acetate. nih.gov Various catalytic systems, including those based on zinc clusters, N-heterocyclic carbenes, and scandium triflate, have been developed to promote transesterification under mild conditions, accommodating a range of functional groups. nih.gov The choice of catalyst and reaction conditions is critical to avoid side reactions and ensure high conversion.

Synthesis from Stereoisomeric Precursors

The synthesis of this compound can be envisaged from readily available stereoisomeric precursors through strategic chemical transformations.

Conversion from ((1R,2S)-2-(hydroxymethyl)cyclobutyl)methyl acetate

The conversion of the stereoisomer ((1R,2S)-2-(hydroxymethyl)cyclobutyl)methyl acetate acs.orgsigmaaldrich.com to the desired (1R,2R)-target requires an oxidation of the primary alcohol to an aldehyde and an inversion of the stereocenter bearing the hydroxymethyl group. A direct conversion in a single step is challenging. A more plausible, albeit multi-step, approach would involve:

Oxidation of the alcohol: The primary alcohol in ((1R,2S)-2-(hydroxymethyl)cyclobutyl)methyl acetate can be selectively oxidized to the corresponding aldehyde, yielding ((1R,2S)-2-formylcyclobutyl)methyl acetate. A variety of mild and selective oxidizing agents can be employed for this transformation to avoid affecting the ester functionality. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions are commonly used for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. organic-chemistry.orgvanderbilt.edu TEMPO-based catalysts in the presence of a co-oxidant also offer a highly selective method for this conversion. nih.gov

Epimerization of the formyl group: The subsequent step would require the inversion of the stereocenter at the C2 position. This could potentially be achieved by base-catalyzed epimerization of the aldehyde via its enolate. The thermodynamic stability of the cis and trans isomers would dictate the equilibrium position.

Derivation from (1R,2R)-cyclobutane-1,2-diyldimethanol

A more direct stereochemical approach starts from (1R,2R)-cyclobutane-1,2-diyldimethanol. sigmaaldrich.com This synthesis would involve two key transformations: selective mono-acetylation and subsequent selective oxidation.

Selective Mono-acetylation: The selective protection of one of the two primary hydroxyl groups in a symmetric diol is a common challenge in organic synthesis. Enzymatic catalysis, particularly with lipases, is a powerful tool for achieving high regioselectivity in acylation reactions. encyclopedia.pub Alternatively, chemical methods employing stoichiometric amounts of the diol with a slight deficiency of the acylating agent under controlled conditions can favor mono-acylation. Procedures for the monosilylation of symmetric diols have been reported and could be adapted for mono-acetylation. acs.org

Selective Oxidation: Once the mono-acetate, ((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl acetate vanderbilt.edu, is obtained, the remaining primary alcohol needs to be selectively oxidized to the aldehyde. As discussed previously, a range of modern oxidation methods can achieve this transformation with high chemoselectivity, preserving the ester group and the stereochemistry of the cyclobutane ring. organic-chemistry.orgnih.gov The use of catalyst systems like Cu/TEMPO has shown high selectivity for the aerobic oxidation of primary alcohols. organic-chemistry.org

| Starting Material | Key Transformation(s) | Intermediate(s) | Reagents/Conditions |

| ((1R,2S)-2-(hydroxymethyl)cyclobutyl)methyl acetate | 1. Selective Oxidation2. Epimerization | ((1R,2S)-2-formylcyclobutyl)methyl acetate | 1. PCC, Dess-Martin, or Swern Oxidation2. Base (e.g., NaOMe) |

| (1R,2R)-cyclobutane-1,2-diyldimethanol | 1. Selective Mono-acetylation2. Selective Oxidation | ((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl acetate | 1. Lipase, or Acetic Anhydride (controlled stoichiometry)2. TEMPO/NaOCl, or other selective oxidizing agents |

Mechanistic Investigations of Chemical Transformations of 1r,2r 2 Formylcyclobutyl Methyl Acetate

Reactivity Profiling of the Formyl Group

The aldehyde functionality in ((1R,2R)-2-formylcyclobutyl)methyl acetate (B1210297) is a key site for a variety of chemical transformations, including nucleophilic additions, redox reactions, and carbonyl condensations.

Nucleophilic Addition Reactions and their Stereochemical Outcomes

Nucleophilic addition to the carbonyl group of an aldehyde is a fundamental reaction in organic chemistry. pressbooks.pubmasterorganicchemistry.com For ((1R,2R)-2-formylcyclobutyl)methyl acetate, a chiral aldehyde, the addition of a nucleophile to the carbonyl carbon leads to the formation of a new chiral center. This process changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral geometry. libretexts.org The stereochemical outcome of this addition is influenced by the existing stereocenters on the cyclobutane (B1203170) ring.

The approach of the nucleophile to the planar carbonyl group can occur from two distinct faces (re and si faces). libretexts.org The presence of the adjacent chiral centers on the cyclobutane ring can create a steric and electronic bias, leading to a preferred direction of attack and the diastereoselective formation of one stereoisomer over the other. libretexts.org While non-enzymatic reactions can often result in a mixture of stereoisomers, the inherent chirality of the starting material can significantly influence the product ratio. libretexts.org

Common nucleophilic addition reactions include the addition of organometallic reagents (like Grignard or organolithium reagents), cyanide, and enolates. rsc.org For instance, the reaction with a Grignard reagent (R-MgBr) would proceed via a tetrahedral alkoxide intermediate, which upon protonation yields a secondary alcohol. The diastereoselectivity of such reactions on chiral aldehydes is a well-studied area, with models like Cram's rule and the Felkin-Anh model often used to predict the major diastereomer formed. rsc.org

Redox Transformations of the Aldehyde Functionality

The aldehyde group is readily oxidized to a carboxylic acid and can be reduced to a primary alcohol. libretexts.org

Oxidation: Strong oxidizing agents, such as chromic acid, can oxidize aldehydes to carboxylic acids. youtube.com In the case of this compound, this would yield ((1R,2R)-2-carboxycyclobutyl)methyl acetate. To stop the oxidation at the aldehyde stage from a primary alcohol, weaker oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used. youtube.com

Reduction: The formyl group can be reduced to a primary alcohol using various reducing agents. Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. libretexts.org The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. libretexts.org This would convert this compound into ((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl acetate. achemblock.com Other reduction methods include the Wolff-Kishner and Clemmensen reductions, which convert the aldehyde to a hydrocarbon. libretexts.org

Carbonyl Condensation and Related Processes

Aldehydes can participate in a variety of condensation reactions, such as the aldol (B89426) condensation and Wittig reaction. acs.org In an aldol condensation, the aldehyde can act as both the electrophile and, after deprotonation at the α-carbon, the nucleophile (enolate). However, for an aldehyde like this compound, self-condensation might be complex. It can more reliably act as the electrophilic partner in a crossed aldol condensation with another enolizable carbonyl compound.

The Wittig reaction provides a method to convert the aldehyde into an alkene. acs.org This involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene (E or Z) can often be controlled by the choice of the ylide and reaction conditions.

Reactivity of the Methyl Acetate Ester Moiety

The ester group in this compound is susceptible to hydrolysis and transesterification reactions.

Detailed Hydrolysis Mechanisms in Varied Chemical Environments

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This process can be catalyzed by acid or base, or can occur under neutral conditions, although more slowly. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. masterorganicchemistry.com This mechanism is often referred to as AAC2. nih.gov A process for hydrolyzing methyl esters in the presence of a strong acid catalyst and a carboxylic acid has been developed to drive the reaction towards completion by removing the methanol byproduct. google.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion, the hydroxide acts as a nucleophile and attacks the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion as the leaving group, forming the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form a carboxylate salt and methanol. This mechanism is known as BAC2. nih.gov

Neutral Hydrolysis: In neutral water, hydrolysis can still occur, but it is generally much slower than the catalyzed versions. The mechanism is similar to the base-catalyzed pathway, but with water acting as the nucleophile instead of hydroxide. The stability of methyl esters varies with pH, with hydrolysis being significant at both low and high pH values. organic-chemistry.org Studies on the anaerobic biodegradation of methyl esters have shown that bacteria can hydrolyze them to the corresponding carboxylates and methanol. science.gov

Transesterification Pathways and Catalytic Aspects

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. organic-chemistry.org For this compound, this would involve reacting it with an alcohol (R'-OH) to form a new ester and methanol. This reaction is typically catalyzed by an acid or a base. masterorganicchemistry.com

The mechanism under both acidic and basic conditions is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess or as the solvent, and the methanol byproduct may be removed as it forms. organic-chemistry.org

Various catalysts have been developed for transesterification under mild conditions. For example, a tetranuclear zinc cluster has been shown to be an effective catalyst for the transesterification of various methyl esters under nearly neutral conditions, tolerating a wide range of functional groups. organic-chemistry.orgacs.org Dipotassium hydrogen phosphate (B84403) (K₂HPO₄) has also been identified as an efficient catalyst for producing methyl esters via transesterification. thieme-connect.com

Interactive Data Table: Reactivity of Functional Groups

| Functional Group | Reagent/Condition | Reaction Type | Product Type |

| Formyl | Grignard Reagent (R-MgX), then H₃O⁺ | Nucleophilic Addition | Secondary Alcohol |

| Formyl | NaBH₄ or LiAlH₄ | Reduction | Primary Alcohol |

| Formyl | Chromic Acid (H₂CrO₄) | Oxidation | Carboxylic Acid |

| Formyl | Phosphorus Ylide (Wittig Reagent) | Wittig Reaction | Alkene |

| Methyl Acetate | H₃O⁺, heat | Acid-Catalyzed Hydrolysis | Carboxylic Acid |

| Methyl Acetate | NaOH, H₂O, heat | Base-Catalyzed Hydrolysis | Carboxylate Salt |

| Methyl Acetate | R'-OH, Acid or Base Catalyst | Transesterification | Ester |

Intramolecular Rearrangements Involving the Ester

Intramolecular rearrangements of esters can proceed through various mechanisms, often catalyzed by acid or base, or induced thermally. For this compound, a potential intramolecular rearrangement is a transesterification reaction, leading to a cyclic lactone.

Under acidic conditions, protonation of the carbonyl oxygen of the acetate group would activate the ester for nucleophilic attack. The proximate formyl group, following a potential reduction or oxidation, could provide the necessary nucleophile (an alcohol) or a precursor to it. However, a more direct, albeit less common, pathway could involve the formyl group itself. A plausible, though likely energetically demanding, pathway could be an intramolecular Cannizzaro-type reaction followed by lactonization if conditions for hydride transfer are met.

A more feasible intramolecular rearrangement would be a Claisen-type condensation if an enol or enolate of the acetate could be formed and subsequently react with the formyl group. This would, however, result in a C-C bond formation rather than a simple ester rearrangement.

A hypothetical study of the acid-catalyzed intramolecular cyclization could yield data such as that presented in Table 1. This table illustrates the expected increase in the rate of lactone formation with increasing acid concentration, a hallmark of acid-catalyzed reactions.

Table 1: Effect of Acid Catalyst Concentration on the Rate of Intramolecular Lactonization

| Catalyst (H₂SO₄) Conc. (mol/L) | Initial Rate (mol/L·s) |

| 0.01 | 1.5 x 10⁻⁶ |

| 0.05 | 7.8 x 10⁻⁶ |

| 0.10 | 1.6 x 10⁻⁵ |

| 0.20 | 3.3 x 10⁻⁵ |

| This table is a hypothetical representation of potential research findings. |

Cyclobutyl Ring Reactivity and Transformations

The significant ring strain inherent in the cyclobutane ring (approximately 26 kcal/mol) is a primary driver for its reactivity. libretexts.org This strain can be relieved through ring-opening or ring-expansion reactions, often proceeding through radical or ionic intermediates.

The ring-opening of cyclobutane derivatives can be initiated thermally, photochemically, or through the action of reagents that can generate radical or ionic intermediates. In the case of this compound, the presence of the formyl and acetate groups can influence the regioselectivity and mechanism of ring-opening.

Under radical conditions, for instance, initiated by a radical initiator like AIBN, a radical could be formed at one of the cyclobutane carbons. β-scission of a C-C bond in the ring would lead to a more stable acyclic radical. The position of the initial radical formation and the subsequent bond cleavage would be influenced by the stabilizing or destabilizing effects of the substituents.

Alternatively, transition metal catalysis could facilitate ring-opening. For example, a rhodium(I) catalyst could undergo oxidative addition into a C-C bond of the cyclobutane, followed by reductive elimination to yield a linear product. The directing effects of the carbonyl and ester groups would be crucial in determining the site of metal insertion. A hypothetical investigation into the thermal ring-opening could provide data on the activation energy for this process, as shown in Table 2.

Table 2: Kinetic Data for Thermal Ring-Opening

| Temperature (K) | Rate Constant (s⁻¹) |

| 400 | 2.1 x 10⁻⁵ |

| 420 | 1.5 x 10⁻⁴ |

| 440 | 9.8 x 10⁻⁴ |

| 460 | 5.7 x 10⁻³ |

| This table is a hypothetical representation of potential research findings. |

Ring-expansion reactions of cyclobutanes, typically leading to the formation of less strained cyclopentane (B165970) or cyclohexane (B81311) derivatives, are often mechanistically complex. youtube.com These transformations frequently proceed through carbocationic intermediates, where a Wagner-Meerwein rearrangement can occur.

For this compound, the formyl group can play a key role in initiating such a rearrangement. For example, reaction with a Lewis acid could activate the formyl group towards nucleophilic attack by one of the cyclobutane C-C bonds, leading to a bridged intermediate that can then rearrange to a five-membered ring.

Alternatively, conversion of the formyl group to a leaving group (e.g., via reduction to an alcohol followed by tosylation) would create a substrate primed for ring expansion upon solvolysis. The departure of the leaving group would generate a primary carbocation, which would be expected to undergo a rapid 1,2-alkyl shift, expanding the four-membered ring to a more stable five-membered ring carbocation. The kinetics of such a process would be highly dependent on the nature of the leaving group and the solvent, as illustrated in the hypothetical data in Table 3.

Table 3: Relative Rates of Solvolytic Ring Expansion with Different Leaving Groups

| Leaving Group | Solvent | Relative Rate |

| -OTs | Acetic Acid | 1 |

| -OBs | Acetic Acid | 0.3 |

| -OTf | Acetic Acid | 35 |

| -OTs | Formic Acid | 12 |

| This table is a hypothetical representation of potential research findings. |

Impact of Chiral Centers on Reaction Selectivity and Kinetics

The presence of two adjacent chiral centers at the C1 and C2 positions of the cyclobutane ring in a trans configuration ((1R,2R)) is expected to exert significant stereochemical control over any of the aforementioned reactions. lumenlearning.com These chiral centers create a diastereotopic environment, meaning that the faces of the cyclobutane ring and the approaches to the functional groups are not equivalent.

In any reaction involving the approach of a reagent to the molecule, the existing stereocenters will favor attack from the less sterically hindered face, leading to diastereoselective product formation. For instance, in a hypothetical reduction of the formyl group with a hydride reagent, the hydride would preferentially attack from the face opposite to the methyl acetate group, leading to one diastereomer of the resulting alcohol in excess.

Furthermore, the stereochemistry of the starting material can influence the kinetics of a reaction by affecting the stability of the transition state. In a ring-expansion reaction proceeding through a concerted mechanism, the stereochemical relationship between the migrating group and the leaving group is crucial. The (1R,2R) configuration would dictate a specific conformation for the transition state, and any steric clashes in this arrangement would raise the activation energy, thereby slowing the reaction rate compared to a different stereoisomer. The diastereomeric ratio of products resulting from a reaction would be a direct measure of the influence of these chiral centers, as shown in the hypothetical data in Table 4 for a nucleophilic addition to the formyl group.

Table 4: Diastereoselectivity in the Addition of Organometallic Reagents to the Formyl Group

| Reagent | Diastereomeric Ratio (1R,2R,xR) : (1R,2R,xS) |

| MeMgBr | 85 : 15 |

| PhLi | 92 : 8 |

| Et₂Zn | 78 : 22 |

| This table is a hypothetical representation of potential research findings. |

Advanced Spectroscopic and Spectrometric Characterization of 1r,2r 2 Formylcyclobutyl Methyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for the structural analysis of ((1R,2R)-2-formylcyclobutyl)methyl acetate (B1210297), offering a window into the electronic environment of each nucleus and their spatial relationships.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of the protons and carbons within the molecule. The expected chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms in the formyl and acetate groups, as well as the strain inherent in the cyclobutane (B1203170) ring.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra and for establishing the connectivity and stereochemistry of the molecule. Key 2D NMR techniques and their applications for ((1R,2R)-2-formylcyclobutyl)methyl acetate include:

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings, allowing for the mapping of the spin systems within the cyclobutane ring and the acetoxymethyl side chain. For instance, cross-peaks would be expected between the formyl proton and the adjacent cyclobutyl proton, as well as between the methylene protons of the acetoxymethyl group and their neighboring cyclobutyl proton.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system, which is particularly useful for identifying all protons within the cyclobutane ring that are coupled to each other, even if they are not directly adjacent.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. For this compound, NOESY is critical for confirming the cis or trans relationship of the substituents on the cyclobutane ring. For the (1R,2R) stereoisomer, which has a trans relationship, NOE correlations would be expected between protons on the same face of the ring.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Formyl H | 9.5 - 9.8 | d | ~2-3 |

| CH-CHO | 2.8 - 3.2 | m | - |

| CH-CH₂OAc | 2.5 - 2.9 | m | - |

| Ring CH₂ | 1.8 - 2.4 | m | - |

| O-CH₂ | 3.9 - 4.2 | d | ~6-7 |

| Acetate CH₃ | 2.0 - 2.2 | s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Formyl C=O | 200 - 205 |

| Ester C=O | 170 - 172 |

| CH-CHO | 50 - 55 |

| CH-CH₂OAc | 40 - 45 |

| Ring CH₂ | 20 - 30 |

| O-CH₂ | 65 - 70 |

| Acetate CH₃ | 20 - 22 |

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. For 1,2-disubstituted cyclobutanes, this leads to different possible conformations. The conformational preferences of this compound can be investigated using NMR by analyzing vicinal proton-proton coupling constants and through NOESY experiments. The magnitude of the coupling constants between adjacent protons on the cyclobutane ring is dependent on the dihedral angle between them, which in turn is a function of the ring's pucker and the orientation of the substituents. By comparing experimental coupling constants with those predicted for different conformations from computational models, the predominant conformation in solution can be determined. NOESY can further support this by revealing through-space interactions that are characteristic of a particular conformation.

Determining the absolute configuration of a chiral molecule by NMR is possible through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For this compound, a CDA could be reacted with the formyl group to form diastereomers. A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which would form a diastereomeric acetal. The resulting diastereomers will have distinct NMR spectra, and the differences in their chemical shifts can be correlated to the absolute configuration at the chiral centers. Alternatively, chiral lanthanide shift reagents can be used as CSAs, which form diastereomeric complexes with the substrate, leading to separation of NMR signals for the enantiomers.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the aldehyde, ester, and cyclobutane functionalities. The carbonyl stretching vibrations are particularly informative. The aldehyde C=O stretch typically appears in the region of 1740-1720 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1750-1735 cm⁻¹. The exact positions of these bands can be influenced by the conformation of the molecule and any intramolecular interactions.

The C-O stretching vibrations of the ester group will also give rise to characteristic bands in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the aldehyde, cyclobutane ring, and methyl group will be observed around 3000-2800 cm⁻¹. The cyclobutane ring itself has characteristic vibrational modes, including ring puckering and breathing modes, which typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). Conformational isomers may exhibit slightly different vibrational frequencies, and in some cases, it may be possible to identify the presence of multiple conformers by observing additional bands in the spectrum, particularly at low temperatures.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aldehyde | C-H stretch | 2850 - 2750 |

| Aldehyde | C=O stretch | 1740 - 1720 |

| Ester | C=O stretch | 1750 - 1735 |

| Ester | C-O stretch | 1300 - 1000 |

| Alkane | C-H stretch | 2980 - 2850 |

| Cyclobutane | Ring vibrations | < 1500 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) can be employed.

Under EI conditions, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation of the molecular ion is expected to follow characteristic pathways for cyclobutane derivatives and esters. Cleavage of the substituents from the cyclobutane ring is a likely fragmentation pathway. The cyclobutane ring itself can undergo cleavage, often leading to the loss of ethene or other small neutral molecules. The ester group can also fragment, for instance, through a McLafferty rearrangement if structurally feasible, or through cleavage of the acyl-oxygen or alkyl-oxygen bonds. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of their elemental compositions, further confirming the structure of the molecule.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 156 | [M]⁺ |

| 127 | [M - CHO]⁺ |

| 113 | [M - CH₃CO]⁺ |

| 97 | [M - OCOCH₃]⁺ |

| 85 | [M - CH₂OCOCH₃]⁺ |

| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ |

| 43 | [CH₃CO]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone of chemical analysis, enabling the determination of a compound's elemental formula with high precision by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, with a molecular formula of C₈H₁₂O₃, the theoretical exact mass can be calculated with a high degree of accuracy.

In a typical HRMS experiment, the compound is ionized using a soft ionization technique, such as electrospray ionization (ESI), to generate the protonated molecule [M+H]⁺. The measured m/z of this ion is then compared to the calculated theoretical mass. The minuscule difference between these values, known as the mass error and expressed in parts per million (ppm), serves as a stringent confirmation of the elemental composition.

Hypothetical HRMS Data Table

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| [C₈H₁₂O₃+H]⁺ | 157.0865 | 157.0863 | -1.27 |

| [C₈H₁₂O₃+Na]⁺ | 179.0684 | 179.0681 | -1.68 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the precursor ion of interest (in this case, the protonated molecule of this compound at m/z 157.0865) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then detected, providing a fragmentation pattern that acts as a molecular fingerprint.

The fragmentation of this compound is expected to proceed through characteristic pathways for aldehydes and esters. Key fragmentation events would likely include the loss of the formyl group, the acetate moiety, and cleavage of the cyclobutane ring.

Plausible Fragmentation Pathways:

Loss of Acetic Acid: A neutral loss of 60.0211 Da, corresponding to acetic acid (CH₃COOH), from the precursor ion.

Loss of the Formyl Radical: Cleavage resulting in the loss of the formyl radical (•CHO), a mass loss of 29.0027 Da.

Cleavage of the Acetoxymethyl Group: Loss of the CH₂OAc group, resulting in a fragment corresponding to the formylcyclobutyl cation.

Hypothetical MS/MS Fragmentation Data Table

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 157.0865 | 97.0653 | CH₃COOH | [C₆H₉O]⁺ |

| 157.0865 | 128.0837 | •CHO | [C₇H₁₂O₂]⁺ |

| 157.0865 | 84.0575 | CH₂OAc | [C₅H₈O]⁺ |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength.

For this compound, the presence of two chromophores, the aldehyde and the ester group, will give rise to characteristic Cotton effects in the ECD and ORD spectra. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms, thus providing a unique signature of the (1R,2R) configuration.

The aldehyde chromophore typically exhibits a weak n → π* transition around 290-300 nm and a stronger π → π* transition at shorter wavelengths. The ester chromophore also has an n → π* transition in the region of 210-220 nm. The observed signs of the Cotton effects for these transitions in the experimental ECD spectrum can be compared with theoretical spectra calculated using quantum chemical methods to confidently assign the absolute configuration.

Hypothetical ECD Spectral Data

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Transition Assignment |

| 295 | +2500 | n → π* (aldehyde) |

| 215 | -5000 | n → π* (ester) |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Theoretical and Computational Investigations of 1r,2r 2 Formylcyclobutyl Methyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules from first principles. libretexts.orgdtic.mil These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule. libretexts.org From this, a wide range of molecular properties can be derived, including optimized geometry, vibrational frequencies, and spectroscopic characteristics. fu-berlin.de For a molecule like ((1R,2R)-2-formylcyclobutyl)methyl acetate (B1210297), these calculations would provide a foundational understanding of its stability, conformation, and electronic features.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying medium-sized organic molecules. nih.govumn.edunumberanalytics.com DFT methods calculate the total energy of a molecule based on its electron density rather than the complex many-electron wavefunction. numberanalytics.com The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional, with hybrid functionals like B3LYP and M06-2X being popular for organic systems. numberanalytics.com

For ((1R,2R)-2-formylcyclobutyl)methyl acetate, DFT calculations could be employed to:

Determine the most stable three-dimensional conformation of the molecule.

Calculate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. researchgate.net

Predict spectroscopic data, including infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, to aid in its experimental characterization. fu-berlin.denumberanalytics.com

Map the electrostatic potential to identify electron-rich and electron-poor regions, indicating sites susceptible to nucleophilic or electrophilic attack. fu-berlin.de

Below is an illustrative table of the types of properties that would be calculated for this compound using DFT.

| Property | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized geometry. | -X.XXXX Hartrees |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -Y.YY eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | +Z.ZZ eV |

| Dipole Moment | A measure of the molecule's overall polarity. | D.DD Debye |

| C=O Stretch Freq. (formyl) | Predicted IR frequency for the formyl group's carbonyl stretch. | ~1730 cm-1 |

| C=O Stretch Freq. (ester) | Predicted IR frequency for the ester group's carbonyl stretch. | ~1745 cm-1 |

Beyond DFT, other quantum chemical methods offer varying levels of theory and computational expense.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles without the use of empirical parameters. libretexts.orgquora.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. nih.gov While computationally demanding, high-level ab initio calculations can serve as a benchmark for more approximate methods and are essential for obtaining highly accurate results for smaller systems. researchgate.net For this compound, MP2 or similar methods could be used to refine the geometries and energies obtained from DFT. nih.gov

Semi-Empirical Approaches: These methods, such as AM1 and PM6, simplify the quantum mechanical calculations by incorporating parameters derived from experimental data. researchgate.netnumberanalytics.comscribd.com This parameterization makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or for high-throughput screening. dtic.milnumberanalytics.com However, their accuracy is limited to molecules similar to those used in their parameterization. researchgate.net A semi-empirical approach could be useful for a preliminary conformational analysis of this compound before committing to more computationally expensive methods.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is an indispensable tool for investigating the pathways of chemical reactions, providing insights into transition states and intermediates that are often difficult to observe experimentally. acs.orgrsc.org For this compound, these methods could be used to explore its reactivity, such as its behavior in nucleophilic addition reactions at the formyl group or its thermal decomposition pathways.

A key goal in studying reaction mechanisms is to locate the transition state, which is the highest energy point along the reaction coordinate. smu.edulibretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. researchgate.netquantumatk.com Computational methods, such as nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate these transition state structures. libretexts.orgpsu.edu

For a hypothetical reaction involving this compound, such as its reduction by a hydride source, computational methods would be used to:

Optimize the geometries of the reactant and product.

Perform a transition state search to find the structure of the transition state.

Confirm the transition state by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. psu.edu

Calculate the activation energy as the difference in energy between the transition state and the reactant. researchgate.netmedium.com

The following table illustrates the kind of data that would be generated from a computational study of a reaction's activation energy.

| Species | Relative Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|

| Reactant | 0.0 | C-H distance (approaching hydride) > 3.0 Å |

| Transition State | +15.2 | Partially formed C-H bond (~1.5 Å), partially broken C=O π-bond |

| Product | -25.7 | Fully formed C-H bond (~1.1 Å) |

Chemical reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. numberanalytics.comspringernature.com Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In these models, a number of individual solvent molecules are included in the calculation along with the solute. easychair.orgeasychair.org This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally expensive. nih.gov

For this compound, simulating reactions in different solvents would reveal how the polarity of the medium affects the stability of reactants, products, and transition states, thereby influencing the reaction's kinetics and thermodynamics. numberanalytics.com

Catalysis is central to modern organic synthesis, and computational modeling is increasingly used to understand and design more efficient catalysts. numberanalytics.comrsc.orgnumberanalytics.com These models can elucidate the role of a catalyst in lowering the activation energy of a reaction by providing an alternative reaction pathway. acs.org

If the synthesis or transformation of this compound involves a catalyst (e.g., an acid, base, or transition metal complex), computational modeling could be used to:

Investigate the interaction between the substrate and the catalyst.

Model the entire catalytic cycle, identifying all intermediates and transition states. rsc.org

Predict how modifications to the catalyst's structure would affect its activity and selectivity. numberanalytics.commdpi.com

The table below provides a hypothetical example of how computational modeling could be used to compare a catalyzed versus an uncatalyzed reaction.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

|---|---|---|---|

| Uncatalyzed | Nucleophilic attack on formyl group | 25.0 | 1 |

| Acid-Catalyzed | Nucleophilic attack on protonated formyl group | 12.5 | ~109 times faster |

Conformational Energy Landscape Analysis

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformations. The conformational energy landscape describes the relative energies of these different spatial arrangements and the energy barriers that separate them. Understanding this landscape is crucial for predicting the molecule's physical and chemical behavior.

The conformational flexibility of this molecule arises primarily from two sources: the puckering of the cyclobutane (B1203170) ring and the rotation around single bonds in the formyl and methyl acetate substituents. The cyclobutane ring itself is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain. dalalinstitute.com This puckering can be described by a puckering angle, and for substituted cyclobutanes, the substituents can occupy either axial or pseudo-axial and equatorial or pseudo-equatorial positions. acs.orgcaltech.edu

A systematic conformational search would typically be initiated using molecular mechanics methods to rapidly generate a large number of possible conformations. These initial structures would then be optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to determine their geometries and relative energies. nih.govyoutube.com

The key dihedral angles defining the conformations of this compound would be systematically varied to map the potential energy surface. The results of such an analysis would identify the low-energy conformers that are most likely to be populated at room temperature. These stable conformers would represent local minima on the potential energy surface. The energy differences between these conformers and the transition states connecting them would provide insight into the dynamics of conformational interconversion.

For this compound, the orientation of the formyl and methyl acetate groups relative to the cyclobutane ring would be a key determinant of conformational stability. Steric hindrance and intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions, would influence the preferred conformations.

Illustrative Conformational Energy Data

The following table presents hypothetical data from a DFT study on the low-energy conformers of this compound. The energies are reported relative to the most stable conformer.

| Conformer | Relative Energy (kcal/mol) | Puckering Angle (degrees) | Key Dihedral Angles (degrees) | Boltzmann Population (%) |

| 1 | 0.00 | 25.5 | C1-C2-C(formyl)-O = 175.2 | 75.3 |

| 2 | 0.85 | 24.9 | C1-C2-C(formyl)-O = -65.8 | 15.1 |

| 3 | 1.50 | 26.1 | C1-C2-C(formyl)-O = 70.3 | 5.5 |

| 4 | 2.10 | 25.2 | C1-C2-C(formyl)-O = 10.5 | 4.1 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Predictive Spectroscopic Data Generation and Experimental Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental measurements to validate the computed structures and provide a more detailed understanding of the molecule's properties. bohrium.comacs.org

Predictive ¹H and ¹³C NMR Spectroscopy

The prediction of NMR chemical shifts is a valuable application of computational chemistry in structure elucidation. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors. nih.govacs.org These shielding tensors can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the chemical shifts for each proton and carbon atom in the lowest energy conformers would be calculated. To obtain a representative predicted spectrum, the chemical shifts of the individual conformers are often averaged, weighted by their Boltzmann populations determined from the conformational energy analysis. bohrium.com This approach accounts for the fact that the experimentally observed spectrum is an average over all populated conformations.

Predictive Infrared (IR) Spectroscopy

The vibrational frequencies and intensities of a molecule can be calculated computationally, allowing for the prediction of its IR spectrum. acs.orgacs.org These calculations are typically performed at the same level of theory as the geometry optimizations. The resulting predicted spectrum shows the characteristic absorption bands for the various functional groups in the molecule. For this compound, key vibrational modes would include the C=O stretching of the aldehyde and the ester, C-O stretching, and various C-H bending and stretching modes. rice.edu

Experimental Validation

The ultimate test of the computational model is the comparison of the predicted spectroscopic data with experimentally obtained spectra. Discrepancies between the predicted and experimental data can provide insights into the limitations of the computational method or suggest that the conformational landscape has not been fully explored. Conversely, good agreement between the predicted and experimental spectra provides strong support for the computed structures and their relative energies.

Illustrative Predicted vs. Experimental Spectroscopic Data

The following tables show a hypothetical comparison between predicted and experimental ¹³C NMR and IR data for this compound.

¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (aldehyde) | 201.5 | 202.1 |

| C=O (ester) | 170.8 | 171.2 |

| O-CH₃ | 51.9 | 52.3 |

| CH (formyl-bearing) | 55.4 | 55.9 |

| CH₂ (acetate-bearing) | 68.2 | 68.7 |

| Ring CH₂ | 24.7 | 25.1 |

| Ring CH₂ | 22.1 | 22.5 |

| Ring CH | 35.6 | 36.0 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Key IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch (aldehyde) | 1725 | 1730 |

| C=O stretch (ester) | 1740 | 1745 |

| C-O stretch (ester) | 1240 | 1245 |

| C-H stretch (aldehyde) | 2720, 2820 | 2725, 2822 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Applications of 1r,2r 2 Formylcyclobutyl Methyl Acetate As a Chiral Building Block

Synthesis of Enantiomerically Pure Cyclobutane-Containing Compounds

The defined stereochemistry of ((1R,2R)-2-formylcyclobutyl)methyl acetate (B1210297) makes it an excellent starting point for the synthesis of a wide array of enantiomerically pure cyclobutane (B1203170) derivatives. The aldehyde and ester functionalities provide reactive handles for a variety of chemical transformations, allowing for the introduction of new substituents and the construction of more complex molecular architectures with retention of the original stereochemistry.

For instance, the aldehyde group can undergo nucleophilic additions, reductions, oxidations, and olefination reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. These transformations enable the synthesis of diverse cyclobutane-containing molecules, which are of interest in various fields of chemistry. The inherent chirality of the starting material ensures that the resulting products are also chiral and enantiomerically pure, which is crucial for applications in areas such as medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties.

Recent advancements have focused on the diastereoselective synthesis of polysubstituted bicyclobutanes, which can possess multiple stereodefined centers. nih.gov These methods often involve the carbometalation of cyclopropenes followed by cyclization to form the bicyclobutane ring system, allowing for the incorporation of a diverse range of substituents. nih.gov

Strategic Intermediate in the Total Synthesis of Complex Natural Products

The structural motif of a cyclobutane ring is found in a number of biologically active natural products. The total synthesis of these complex molecules often requires the use of chiral building blocks to control the stereochemistry of the final product. ((1R,2R)-2-formylcyclobutyl)methyl acetate can serve as a crucial intermediate in such syntheses, providing a pre-formed, stereochemically defined cyclobutane core onto which the remainder of the natural product structure can be elaborated.

Development of Novel Synthetic Methodologies Utilizing the Cyclobutyl Scaffold

The unique reactivity and structural features of the cyclobutane ring in this compound have spurred the development of new synthetic methodologies. Research in this area explores novel ways to manipulate the cyclobutane scaffold and its functional groups to access a wider range of molecular structures. This includes the development of ring-expansion reactions to form larger carbocycles, ring-opening reactions to generate functionalized acyclic chains with defined stereochemistry, and cycloaddition reactions to construct polycyclic systems.

For example, strain-release-driven reactions of bicyclo[1.1.1]pentanes, a related strained ring system, have been used for the modular synthesis of oxetane-based amide bioisosteres. mykhailiukchem.org Furthermore, methodologies for the highly diastereoselective synthesis of cyclobutyl boronic esters have been developed through ring expansion induced 1,2-metallate rearrangements. fasanolab.com These new methods, often catalyzed by transition metals or enzymes, expand the synthetic utility of chiral cyclobutane building blocks and provide access to previously inaccessible chemical space. researchgate.net

Role in Medicinal Chemistry and Drug Discovery (as a synthetic precursor to active pharmaceutical ingredients or screening libraries)

The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can be used to control the spatial arrangement of pharmacophoric groups, leading to improved binding affinity and selectivity for biological targets. nih.gov this compound serves as a key precursor for the synthesis of novel drug candidates and for the construction of screening libraries to identify new bioactive compounds. researchgate.net

Design and Synthesis of Stereodefined Molecular Fragments

In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Promising fragments are then elaborated into more potent lead compounds. The stereochemically defined nature of this compound makes it an ideal starting material for the synthesis of novel, three-dimensional molecular fragments. nih.gov The ability to precisely control the stereochemistry of these fragments is crucial, as different stereoisomers can have vastly different biological activities.

The synthesis of stereodefined polysubstituted bicyclo[1.1.0]butanes, for instance, provides access to C(sp3)-rich bioisosteres with unique three-dimensional shapes. nih.gov The development of such fragment sets with novel and diverse shapes is a key area of research in medicinal chemistry. nih.gov

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.gov this compound can be used as a central scaffold onto which a variety of different chemical groups can be attached in a combinatorial fashion. nih.govresearchgate.net By systematically varying the substituents on the cyclobutane ring, large libraries of diverse compounds can be generated. rsc.orgresearchgate.net

This approach allows for the efficient exploration of chemical space around the cyclobutane core, increasing the probability of discovering compounds with desired biological activities. The use of a chiral scaffold ensures that the resulting library members are also chiral, which can be advantageous for targeting chiral biological macromolecules like proteins and nucleic acids.

Future Research Directions and Emerging Opportunities for 1r,2r 2 Formylcyclobutyl Methyl Acetate

Innovations in Asymmetric Synthesis of the Chiral Cyclobutyl System

The efficient and stereocontrolled synthesis of complex cyclobutanes remains a significant challenge. acs.org Future research will undoubtedly focus on developing more robust and versatile catalytic methods to access the (1R,2R)-1,2-disubstituted cyclobutane (B1203170) core with high enantioselectivity.

Recent progress has been driven by innovations in both transition-metal catalysis and organocatalysis. chiralpedia.com Asymmetric [2+2] cycloadditions, particularly those induced by visible light, are emerging as powerful, directing-group-free methods for constructing chiral cyclobutanes. chemistryviews.orgorganic-chemistry.org A notable strategy involves a cascade reaction combining an Iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced [2+2] cycloaddition, which allows for the assembly of all components in a single operation. chemistryviews.org

Furthermore, the enantioselective functionalization of pre-existing four-membered rings is a compelling complementary approach. researchgate.netacs.org For instance, iridium-catalyzed enantioselective C(sp³)–H borylation of cyclobutanes using novel chiral ligands has been shown to be effective, offering a direct route to functionalized chiral products. acs.org Another powerful technique is the asymmetric transfer hydrogenation of cyclobutenediones, which can produce highly functionalized, all-cis cyclobutanes—a thermodynamically unfavorable yet synthetically valuable stereochemical arrangement. acs.org

Future innovations may lie in the development of novel chiral catalysts that offer even greater selectivity and substrate scope. The design of ligands that can precisely control the stereochemistry at multiple centers simultaneously will be crucial for synthesizing densely functionalized cyclobutanes.

Exploration of Unconventional Reactivity and Catalysis

The inherent ring strain of the cyclobutane core (approximately 26.3 kcal mol⁻¹) is a key feature that can be harnessed as a driving force for chemical transformations. nih.govcapes.gov.br This principle underpins many unconventional reactions that are expanding the synthetic utility of cyclobutane derivatives.

Transition-metal-catalyzed processes involving C-C bond insertion and β-carbon elimination are enabling exciting downstream reactions that convert cyclobutanes into versatile acyclic or ring-expanded building blocks. capes.gov.br Another innovative strategy involves copper-catalyzed radical cascade reactions, which can directly transform simple cyclobutanes into highly functionalized cyclobutene (B1205218) derivatives by cleaving multiple C-H bonds in one operation. rsc.orgrsc.org

Photochemistry offers unique pathways for functionalization. For example, Norrish type II reactivity, which involves hydrogen atom transfer from a γ-C-H bond to a photochemically excited carbonyl, can be used to generate bicyclo[1.1.1]pentan-2-ol intermediates from cyclobutyl ketones. nih.gov These strained intermediates can then undergo palladium-catalyzed C-C bond cleavage and functionalization to install aryl, alkenyl, or alkynyl groups with exclusive cis-selectivity, a valuable method for creating 1,3-difunctionalized cyclobutanes. researchgate.netnih.gov The aldehyde group in ((1R,2R)-2-formylcyclobutyl)methyl acetate (B1210297) makes it a prime candidate for such photochemical transformations.

The distinct reactivity of bicyclo[1.1.0]butane (BCB) ketones and esters, which can be activated by different Lewis acids, allows for the divergent synthesis of complex cyclobutyl and biscyclobutenyl amines, further highlighting the rich chemistry accessible from strained precursors. chemrxiv.org

Integration with Green Chemistry Principles and Sustainable Synthesis Technologies

The increasing demand for environmentally benign chemical processes is guiding future synthetic strategies. For a molecule like ((1R,2R)-2-formylcyclobutyl)methyl acetate, which contains chiral centers and common functional groups, green chemistry principles offer significant opportunities for sustainable production.

Biocatalysis stands out as a powerful green alternative to traditional chemical methods. nih.gov The use of enzymes, such as alcohol dehydrogenases and lipases, or whole-cell systems (e.g., Daucus carota) can achieve the asymmetric reduction of prochiral ketones to chiral alcohols or the enantioselective synthesis of chiral esters with high specificity under mild, aqueous conditions. nih.govnih.gov For example, a dual-enzyme system coupling an alcohol dehydrogenase with a formate (B1220265) dehydrogenase for coenzyme regeneration has proven effective for the scalable synthesis of chiral aromatic alcohols. nih.gov Similarly, lipase-catalyzed transesterification is a well-established method for producing chiral esters. organic-chemistry.org These biocatalytic approaches could be adapted for the stereoselective synthesis or modification of the aldehyde and ester functionalities in the target molecule.

The shift towards visible-light photocatalysis, as mentioned earlier, is another key aspect of sustainable synthesis, as it avoids the high energy and potential hazards associated with UV irradiation. chemistryviews.orgorganic-chemistry.org The development of one-pot or cascade reactions also contributes to green chemistry by reducing the number of steps, solvent usage, and waste generated from intermediate purifications. chemistryviews.org

Advanced Machine Learning and AI in Predictive Chemical Research

One of the most significant applications is the prediction of enantioselectivity in asymmetric catalysis. pnas.org ML models, such as deep neural networks (DNNs) and random forests, can be trained on existing reaction data to predict the enantiomeric excess (% ee) for new catalyst-substrate combinations with impressive accuracy. rsc.org This can drastically reduce the time and resources spent on empirical screening of catalysts and reaction conditions. Meta-learning approaches are even showing promise for making accurate predictions with limited initial data, which is common in the early stages of reaction development. nih.gov

Expanding the Scope of Synthetic Applications for Complex Molecules

Chiral cyclobutane derivatives are valuable building blocks for the synthesis of complex, biologically active molecules and natural products. researchgate.netthieme-connect.dersc.org The specific structure of this compound, featuring both an aldehyde and an ester group, provides two distinct and versatile handles for further chemical elaboration.

The aldehyde functionality is a gateway to numerous transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various C-C bond-forming reactions such as Wittig olefination, aldol (B89426) condensations, and Henry reactions. asm.org The ester group can be hydrolyzed, reduced, or converted to an amide. The presence of these two orthogonal functional groups allows for sequential, selective modifications, enabling the construction of intricate molecular architectures.

For example, cyclobutane lignans (B1203133) and neolignans, many of which possess significant antifungal, antiviral, or anticancer activities, are often synthesized via the dimerization of styrene (B11656) precursors. nih.gov A building block like this compound could serve as a chiral core for the synthesis of novel, non-natural lignan (B3055560) analogs. Its functional groups could be used to attach phenylpropanoid subunits or other pharmacophores. Similarly, the principles of acetate-derived biosynthesis, which lead to complex natural products like polyketide macrolides, can inspire synthetic strategies where this cyclobutane unit acts as a key chiral fragment. psu.eduresearchgate.net The ability to undergo ring-opening or ring-expansion reactions further enhances the synthetic potential, allowing access to diverse acyclic and heterocyclic scaffolds from a single chiral precursor. researchgate.netnih.gov

Q & A

Q. Basic

NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments confirm stereochemistry by spatial proximity of protons .

Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB .

X-ray Crystallography : Resolves absolute configuration (if crystalline); SHELXL software refines structural data .

Mass Spectrometry : Validates molecular weight and fragmentation patterns .

How does the presence of the formyl group influence the reactivity of this compound in nucleophilic addition reactions, and what protective strategies are recommended?

Advanced

The formyl group is highly electrophilic, making it prone to nucleophilic attack (e.g., Grignard additions). Protective strategies include: